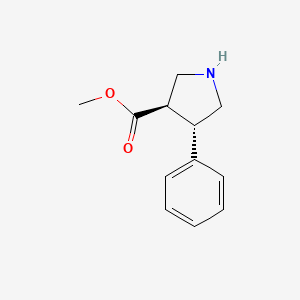![molecular formula C₂₃H₄₁N₂O₄P B1146281 Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide CAS No. 1333318-20-9](/img/structure/B1146281.png)
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide, also known as CAPD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CAPD is a novel compound that has been synthesized using various methods and has shown promising results in various research studies.
Mechanism Of Action
The mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways such as the NF-kB and MAPK pathways. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been shown to inhibit the activity of various enzymes such as MMP-9 and COX-2, which are involved in inflammation and tumor growth.
Biochemical And Physiological Effects
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been shown to inhibit the growth and proliferation of various cancer cells. Additionally, Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been shown to increase bone density and reduce the risk of osteoporosis.
Advantages And Limitations For Lab Experiments
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized and purified. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide also exhibits low toxicity and has a high affinity for biological targets. However, one of the limitations of using Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide in lab experiments is its high cost of synthesis.
Future Directions
There are several future directions for research on Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the identification of new biological targets for Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and the development of new applications for this compound. Additionally, further research is needed to fully understand the mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and its potential applications in the treatment of various diseases.
In conclusion, Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is a novel compound that has shown promising results in various scientific research studies. It has a wide range of biological activities and potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide involves the reaction between N-(4-chlorobutyl)phthalimide and 4-(phosphonatomethyl)benzyl chloride in the presence of sodium hydride. The resulting product is then subjected to hydrolysis to obtain Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide. This method has been optimized to yield high purity and yield of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide.
Scientific Research Applications
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-osteoporotic effects. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28NO4P.2C6H13N/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22;2*7-6-4-2-1-3-5-6/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22);2*6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTZLZQTEJHZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N3O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

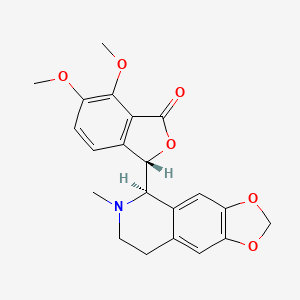
![D-[1-2H]Mannose](/img/structure/B1146200.png)
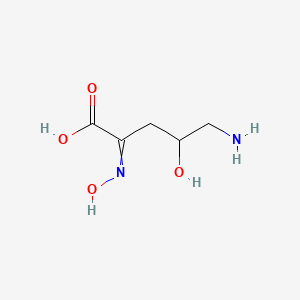

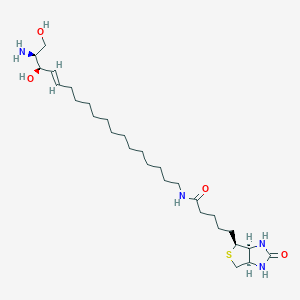
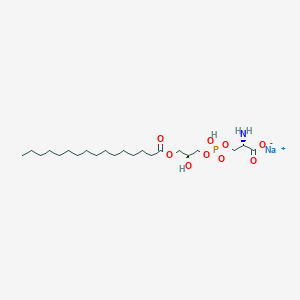
![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)
